molecular formula C28H34FO7PS B1663129 4-diethoxyphosphoryloxybutyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate CAS No. 1118973-90-2

4-diethoxyphosphoryloxybutyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate

Cat. No. B1663129
M. Wt: 564.6 g/mol
InChI Key: DTBSJPFGPBZPHE-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-diethoxyphosphoryloxybutyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme, making it a promising candidate for the development of new drugs. In

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC) Applications

The compound has been utilized in the development of high-performance liquid chromatography (HPLC) methods. For instance, it has been explored as a fluorogenic labelling reagent for HPLC of biologically important thiols, demonstrating its utility in pharmaceutical formulations (Gatti et al., 1990).

Synthetic Chemistry and Material Science

The compound has been used in the synthesis of various chemicals, showcasing its versatility in the field of synthetic chemistry. It acts as a key ingredient in the synthesis of complex molecules and materials, contributing to advancements in this domain (Ram & Goel, 1996).

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, the compound plays a role in the synthesis and characterization of pharmaceuticals. Its unique structure aids in the development of new therapeutic agents, particularly in the context of antioxidant, analgesic, anti-inflammatory, and COX-2 inhibition activity (Bhat et al., 2020).

Analytical Chemistry

In analytical chemistry, the compound finds application in the development of novel stable fluorophores. These fluorophores are crucial in biomedical analysis, offering strong fluorescence across a wide pH range, which is essential for various analytical methods (Hirano et al., 2004).

Crystallography and Structural Analysis

The compound has been examined in the context of crystallography and structural analysis. Its ability to form certain crystal structures, especially in chiral space groups, is significant for understanding the properties of similar compounds (Palusiak et al., 2004).

properties

CAS RN

1118973-90-2

Product Name

4-diethoxyphosphoryloxybutyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate

Molecular Formula

C28H34FO7PS

Molecular Weight

564.6 g/mol

IUPAC Name

4-diethoxyphosphoryloxybutyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate

InChI

InChI=1S/C28H34FO7PS/c1-5-34-37(31,35-6-2)36-16-8-7-15-33-28(30)19-26-20(3)25(24-14-11-22(29)18-27(24)26)17-21-9-12-23(13-10-21)38(4)32/h9-14,17-18H,5-8,15-16,19H2,1-4H3/b25-17-

InChI Key

DTBSJPFGPBZPHE-UQQQWYQISA-N

Isomeric SMILES

CCOP(=O)(OCC)OCCCCOC(=O)CC1=C(/C(=C/C2=CC=C(C=C2)S(=O)C)/C3=C1C=C(C=C3)F)C

SMILES

CCOP(=O)(OCC)OCCCCOC(=O)CC1=C(C(=CC2=CC=C(C=C2)S(=O)C)C3=C1C=C(C=C3)F)C

Canonical SMILES

CCOP(=O)(OCC)OCCCCOC(=O)CC1=C(C(=CC2=CC=C(C=C2)S(=O)C)C3=C1C=C(C=C3)F)C

synonyms

Phospho-sulindac;  P-S;  (1Z)-5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]-methylene]-1H-Indene-                              3-acetic acid 4-[(diethoxyphosphinyl)oxy]butyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-diethoxyphosphoryloxybutyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate
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4-diethoxyphosphoryloxybutyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate

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